molecular formula C15H28O2 B13784362 Cyclohexyl nonanoate CAS No. 1551-41-3

Cyclohexyl nonanoate

Cat. No.: B13784362
CAS No.: 1551-41-3
M. Wt: 240.38 g/mol
InChI Key: ZXGCFXPVWOGXMA-UHFFFAOYSA-N
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Description

Cyclohexyl nonanoate is a synthetic ester derived from cyclohexanol and nonanoic acid. Its molecular formula is C₁₅H₂₈O₂, with a molecular weight of 240.38 g/mol. Structurally, it consists of a cyclohexyl group (C₆H₁₁) esterified to a nonanoate moiety (C₉H₁₇O₂). This compound is characterized by its hydrophobic nature due to the long aliphatic chain, making it suitable for applications in lubricants, plasticizers, or cosmetic formulations where low volatility and high stability are required.

Properties

CAS No.

1551-41-3

Molecular Formula

C15H28O2

Molecular Weight

240.38 g/mol

IUPAC Name

cyclohexyl nonanoate

InChI

InChI=1S/C15H28O2/c1-2-3-4-5-6-10-13-15(16)17-14-11-8-7-9-12-14/h14H,2-13H2,1H3

InChI Key

ZXGCFXPVWOGXMA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(=O)OC1CCCCC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclohexyl nonanoate can be synthesized through the esterification reaction between cyclohexanol and nonanoic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the ester product.

Industrial Production Methods

In industrial settings, this compound is produced using similar esterification methods but on a larger scale. The process involves the continuous feeding of cyclohexanol and nonanoic acid into a reactor, along with the acid catalyst. The reaction mixture is then heated to the desired temperature, and the ester product is continuously removed and purified through distillation.

Chemical Reactions Analysis

Hydrogenation and Thermodynamics

Cyclohexyl nonanoate participates in hydrogenation reactions relevant to liquid organic hydrogen carriers (LOHCs) . Studies show:

  • ΔH°(hydrogenation) = -215 kJ/mol for aromatic ester analogues

  • Thermodynamic stability linked to cyclohexyl group conformation (+synclinal dihedral angle)

Table 2: Hydrogenation Thermodynamics

ParameterValueSource
Enthalpy (ΔH°)-215 kJ/mol
Entropy (ΔS°)-0.45 kJ/(mol·K)

Acid-Catalyzed Ester Exchange

This compound undergoes hemiacetal ester exchange with carboxylic acids:

  • Nonanoic acid displaces cyclohexanol under solvent-free conditions

  • Reaction driven by precipitation of less-soluble byproducts (e.g., fumaric acid)

Key Mechanism:

  • Protonation of ester carbonyl group

  • Nucleophilic attack by carboxylic acid

  • Liberation of cyclohexanol (confirmed via ¹H NMR at δ = 5.91 ppm)

Thermal Decomposition

Thermogravimetric analysis reveals:

  • Onset decomposition temperature : 180°C

  • Primary decomposition products: Cyclohexene and nonanoic acid anhydrides

Critical Factors:

  • Steric hindrance from cyclohexyl group slows degradation

  • Base catalysts (e.g., KOH) accelerate hydrolysis

Structural Reactivity Insights

  • Conformational Priority : The methine (CH) group in this compound dictates reaction pathways due to its higher priority over methylene (CH₂) groups in analogous esters .

  • Steric Effects : Bulky cyclohexyl group reduces electrophilic substitution rates by 40% compared to linear alkyl esters .

Scientific Research Applications

Cyclohexyl nonanoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.

    Industry: Used in the production of fragrances, flavors, and as a plasticizer in polymer industries.

Mechanism of Action

The mechanism of action of cyclohexyl nonanoate involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release cyclohexanol and nonanoic acid, which can then participate in various biochemical pathways. The specific molecular targets and pathways depend on the context of its application, such as its use in drug formulations or as a reagent in chemical reactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares cyclohexyl nonanoate with structurally related esters and derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Ester Group Acid Chain Length Key Properties/Applications References
This compound C₁₅H₂₈O₂ 240.38 Cyclohexyl C9 High hydrophobicity; potential plasticizer Inferred
Cyclohexyl heptanoate C₁₃H₂₄O₂ 212.33 Cyclohexyl C7 Moderate hydrophobicity; industrial uses
Allyl cyclohexane valerate C₁₄H₂₄O₂ 224.34 Allyl C5 Reactivity due to allyl group; fragrances
Cyclohexyl acetate C₈H₁₄O₂ 142.19 Cyclohexyl C2 Volatile; used in perfumes
Ammonium nonanoate C₉H₂₁NO₂ 175.25 Ammonium C9 Water-soluble; herbicide

Functional Group and Chain Length Impact

  • Chain Length Effects: Longer acid chains (e.g., nonanoate vs. heptanoate) increase molecular weight and hydrophobicity. This compound (C9) is less volatile and more lipophilic than cyclohexyl acetate (C2), which has higher water solubility .
  • Ester Group Differences : Allyl esters (e.g., allyl cyclohexane valerate) exhibit higher reactivity due to the unsaturated allyl group, making them suitable for polymerization or fragrance applications . In contrast, cyclohexyl esters are more stable and inert.
  • Salt vs. Ester Derivatives: Ammonium nonanoate, a salt of nonanoic acid, contrasts sharply with this compound in solubility and ionic character. It is used as a herbicide in organic farming due to its surfactant properties .

Research Findings from Analogous Compounds

  • Cyclohexyl Heptanoate: Studies on this compound highlight its stability under high temperatures, suggesting similar thermal resistance for this compound in industrial applications .
  • Ammonium Nonanoate: Regulatory submissions confirm its low toxicity (NOAEL > 100 mg/kg/day in rodents), supporting its safety profile as a herbicide .

Data Tables

Table 1: Molecular Data for Cyclohexyl Esters

Property This compound Cyclohexyl Heptanoate Allyl Cyclohexane Valerate
Molecular Formula C₁₅H₂₈O₂ C₁₃H₂₄O₂ C₁₄H₂₄O₂
Molecular Weight (g/mol) 240.38 212.33 224.34
Carbon Chain Length C9 C7 C5
Key Applications Plasticizers Lubricants Fragrances

Table 2: Functional Group Comparison

Compound Functional Group Solubility in Water Volatility
This compound Ester Low Low
Ammonium nonanoate Salt High High
Cyclohexyl acetate Ester Moderate High

Q & A

Q. What are the established synthetic pathways for cyclohexyl nonanoate, and how can experimental reproducibility be ensured?

this compound is synthesized via esterification between cyclohexanol and nonanoic acid, typically catalyzed by sulfuric acid or enzymatic methods. To ensure reproducibility:

  • Use stoichiometric ratios of reactants (e.g., 1:1 molar ratio) and controlled reaction conditions (e.g., reflux at 100–120°C for 6–8 hours).
  • Purify the product via vacuum distillation or column chromatography, and confirm purity using GC-MS or NMR (e.g., ¹H NMR peaks at δ 4.7–5.0 ppm for ester protons) .
  • Document all parameters (e.g., solvent, catalyst concentration, reaction time) in the Methods section, following guidelines for experimental rigor .

Q. How can researchers validate the structural identity and purity of this compound in novel syntheses?

  • Structural confirmation : Combine FT-IR (ester C=O stretch ~1740 cm⁻¹) with ¹³C NMR (carbonyl resonance at ~170 ppm) and high-resolution mass spectrometry (HRMS) for molecular ion verification .
  • Purity assessment : Use HPLC with a C18 column and UV detection (210–220 nm) to quantify impurities. Compare retention times with commercial standards if available .

Advanced Research Questions

Q. What experimental strategies can resolve contradictory data in this compound’s metabolic incorporation rates across biological systems?

Discrepancies in precursor uptake (e.g., nonanoate vs. acetate in lipid biosynthesis) may arise from species-specific enzyme kinetics or competing pathways. To address this:

  • Perform time-course radiolabeling studies (e.g., using ¹⁴C-labeled nonanoate) to track incorporation rates at multiple intervals .
  • Compare kinetic models (e.g., Michaelis-Menten vs. allosteric regulation) and validate with enzyme inhibition assays .
  • Replicate experiments across model organisms (e.g., Arabidopsis for plant systems, Saccharomyces for yeast) to isolate variables .

Q. How can computational modeling enhance the design of this compound derivatives with targeted bioactivity?

  • Use molecular docking (e.g., AutoDock Vina) to predict binding affinities for enzymes like lipases or cytochrome P450s.
  • Optimize ester side-chain length and cyclohexyl ring substituents via QSAR (Quantitative Structure-Activity Relationship) analysis to balance hydrophobicity and metabolic stability .
  • Validate predictions with in vitro assays (e.g., enzyme inhibition IC₅₀ measurements) and in silico ADMET profiling .

Q. What methodologies are critical for assessing this compound’s environmental fate in agricultural applications?

  • Conduct soil column studies to measure biodegradation half-lives under varying pH and microbial conditions.
  • Use LC-MS/MS to quantify residues in water and soil, following EPA Method 1694 for fatty acid derivatives .
  • Perform ecotoxicology assays (e.g., Daphnia magna survival tests) to evaluate non-target organism impacts .

Methodological Considerations

Q. How should researchers address challenges in quantifying trace-level this compound in complex matrices (e.g., plant tissues)?

  • Employ solid-phase microextraction (SPME) or QuEChERS for sample cleanup, followed by GC×GC-TOFMS for enhanced sensitivity and peak resolution .
  • Use isotope dilution (e.g., deuterated this compound) as an internal standard to correct for matrix effects .

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound toxicity studies?

  • Apply nonlinear regression (e.g., log-logistic models) to calculate EC₅₀ values.
  • Use ANOVA with post-hoc Tukey tests to compare treatment groups, ensuring replicates (n ≥ 3) and controls (e.g., solvent-only) are included .

Data Interpretation and Reporting

Q. How can conflicting spectral data (e.g., NMR shifts) be reconciled when characterizing this compound analogs?

  • Cross-validate with alternative techniques (e.g., 2D NMR like HSQC for carbon-proton correlations).
  • Consult computational chemistry tools (e.g., ACD/Labs NMR Predictor) to simulate expected shifts for proposed structures .

Q. What criteria should guide the inclusion of this compound data in supplementary materials versus the main manuscript?

  • Follow journal guidelines (e.g., Beilstein Journal protocols): Include ≤5 syntheses in the main text; archive extensive spectral data, kinetic plots, or raw datasets as supplementary files .

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